molecular formula C8H9NO B13790252 Acet-D3-anilide

Acet-D3-anilide

Cat. No.: B13790252
M. Wt: 138.18 g/mol
InChI Key: FZERHIULMFGESH-FIBGUPNXSA-N
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Description

Acet-D3-anilide (deuterated acetanilide) is a deuterium-substituted derivative of acetanilide (C₈H₉NO), where three hydrogen atoms are replaced with deuterium (²H or D). The base compound, acetanilide, is a well-known pharmaceutical precursor used in synthesizing drugs like acetaminophen and penicillin . The deuterated form, this compound, retains the core structure but exhibits distinct physicochemical properties due to isotopic substitution, including increased molecular weight (approximately 138.20 g/mol vs. 135.17 g/mol for non-deuterated acetanilide) and altered metabolic stability .

Properties

Molecular Formula

C8H9NO

Molecular Weight

138.18 g/mol

IUPAC Name

2,2,2-trideuterio-N-phenylacetamide

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3

InChI Key

FZERHIULMFGESH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1

Canonical SMILES

CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acet-D3-anilide can be synthesized by the acetylation of aniline using deuterated acetic anhydride. The reaction involves mixing aniline with deuterated acetic anhydride in the presence of a catalyst such as zinc dust. The mixture is then refluxed under anhydrous conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Acet-D3-anilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acet-D3-anilide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Acet-D3-anilide involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can inhibit certain enzymes, thereby affecting biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

A comparison of Acet-D3-anilide with non-deuterated acetanilide and other deuterated analogs reveals key differences:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Deuteration Sites Applications
This compound C₈H₆D₃NO ~138.20 Not specified Likely methyl or aromatic H Metabolic studies, NMR spectroscopy
Acetanilide C₈H₉NO 135.17 103-84-4 None Drug synthesis, calibration standard
N-Methyl-d3-acetamide CH₃CONHCD₃ 76.11 3669-71-4 Methyl group (CD₃) Solvent studies, isotopic labeling
3-(Methyl-d3)aniline C₇H₆D₃N 110.17 1185315-24-5 Methyl group (CD₃) Intermediate in deuterated drug synthesis

Key Observations :

  • Molecular Weight : Deuteration increases molecular weight by ~3 g/mol per D atom, as seen in this compound vs. acetanilide .
  • Stability : Deuterated compounds exhibit slower metabolic degradation due to the kinetic isotope effect, making them valuable in pharmacokinetic studies .

Research Findings and Data

Metabolic Stability Studies

Deuteration in this compound slows cytochrome P450-mediated oxidation, as observed in analogous compounds. For example, deuterated toluene derivatives show a 6–9 fold reduction in metabolic clearance compared to non-deuterated forms . This suggests this compound could enhance the bioavailability of related pharmaceuticals.

Spectroscopic Advantages

In NMR, deuterated compounds eliminate signal splitting from adjacent protons. For instance, N-Methyl-d3-acetamide (CAS 3669-71-4) produces a singlet for the CD₃ group, simplifying spectral interpretation . This compound likely offers similar benefits, making it ideal for reaction monitoring in synthetic chemistry.

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